molecular formula C7H13NO3 B221802 2-Piperidinecarboxylicacid,6--,- CAS No. 161431-60-3

2-Piperidinecarboxylicacid,6--,-

Cat. No.: B221802
CAS No.: 161431-60-3
M. Wt: 159.18 g/mol
InChI Key: OIHIUNWHKBRWJW-NTSWFWBYSA-N
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Description

Nomenclature and Structural Variants of 2-Piperidinecarboxylic Acid and Substituted Analogs

The systematic IUPAC name for this compound is piperidine-2-carboxylic acid . nih.gov However, it is more commonly referred to as pipecolic acid in biochemical literature. wikipedia.org Being a chiral molecule, it exists as two stereoisomers, (S)-pipecolic acid and (R)-pipecolic acid, with the (S)-form being the more prevalent in nature. wikipedia.org

A variety of substituted analogs of 2-piperidinecarboxylic acid have been synthesized and studied. These variations often involve modifications at the nitrogen atom of the piperidine (B6355638) ring or at other positions on the ring. For instance, N-acylation of the piperidine nitrogen has been shown to influence the biological activity of these compounds. researchgate.net Other examples of structural variants include hydroxy- and amino-substituted piperidinecarboxylic acids, which have been investigated for their effects on neurotransmitter systems. acs.org The introduction of different functional groups allows for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Here is a summary of some key structural variants:

Compound NameKey Structural Feature
(S)-Pipecolic acidThe naturally more common stereoisomer. wikipedia.org
(R)-Pipecolic acidThe enantiomer of the naturally occurring form. wikipedia.org
N-Acetyl-2-piperidinecarboxamideAcetylation at the piperidine ring nitrogen. researchgate.net
Hydroxy-substituted piperidinecarboxylic acidsIntroduction of one or more hydroxyl groups on the piperidine ring. acs.org
Amino-substituted piperidinecarboxylic acidsIntroduction of one or more amino groups on the piperidine ring. acs.org
Ethyl 1-chloropiperidine-2-carboxylateChlorine atom at the 1-position and an ethyl ester at the 2-carboxylic acid position.
(R)-(+)-N-Boc-2-piperidinecarboxylic acidA chiral derivative with a Boc protecting group on the nitrogen atom.

Historical Perspectives in Chemical and Biochemical Research of Pipecolic Acid

The study of pipecolic acid has a rich history, with early research focusing on its isolation from natural sources and its biosynthesis. It was discovered to be derived from the amino acid lysine (B10760008) in various organisms, including plants and microorganisms. acs.org In plants, the biosynthesis of pipecolic acid from L-lysine is a key step in its role as a signaling molecule. researchgate.netnih.gov

Early biochemical studies established that pipecolic acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. researchgate.net Its accumulation in certain metabolic disorders, such as pipecolic acidemia, highlighted its clinical relevance and spurred further investigation into its metabolic pathways. wikipedia.org Research has also shown that both L- and D-isomers of pipecolic acid can play protective roles in organisms like Sinorhizobium meliloti under osmotic stress. researchgate.net

More recent research has focused on the role of pipecolic acid in plant immunity. It has been identified as a critical regulator of systemic acquired resistance (SAR), a plant defense mechanism effective against a broad range of pathogens. researchgate.netresearchgate.netoup.com This discovery has opened up new avenues for research into developing novel strategies for crop protection. The biosynthesis of pipecolic acid in plants involves the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4). nih.govoup.com

Significance of the Piperidine Ring System in Natural Products and Synthetic Chemistry

The piperidine ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activity. enamine.netacs.org This six-membered nitrogen-containing ring is a privileged structure in medicinal chemistry due to its prevalence in a wide range of therapeutic agents. researchgate.netenamine.net

In Natural Products:

The piperidine scaffold is a core component of many alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects. au.dkresearchgate.net These alkaloids are biosynthesized in plants and other organisms, often from amino acid precursors like lysine. imperial.ac.uknih.gov The structural diversity of piperidine alkaloids is vast, ranging from simple substituted piperidines to complex polycyclic structures. au.dk

In Synthetic Chemistry:

The importance of the piperidine ring in pharmaceuticals has driven the development of numerous synthetic methods for its construction and functionalization. acs.orgrsc.org Chemists have devised various strategies to create substituted piperidines with specific stereochemistry, which is often crucial for their biological activity. enamine.net The versatility of the piperidine ring allows it to be incorporated into a wide range of molecular architectures, leading to the discovery of new drugs and chemical probes. researchgate.netijnrd.org The development of efficient synthetic routes to polyfunctional piperidines remains an active area of research, inspired by the elegance of biosynthetic pathways. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161431-60-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1

InChI Key

OIHIUNWHKBRWJW-NTSWFWBYSA-N

SMILES

C1CC(NC(C1)C(=O)O)CO

Isomeric SMILES

C1C[C@H](N[C@H](C1)C(=O)O)CO

Canonical SMILES

C1CC(NC(C1)C(=O)O)CO

Synonyms

2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Piperidinecarboxylic Acid and Substituted Analogs

Asymmetric Synthesis Strategies for Enantiomerically Pure 2-Piperidinecarboxylic Acid Derivatives

The creation of enantiomerically pure piperidinecarboxylic acid derivatives is crucial for their application in medicinal chemistry, where stereochemistry often dictates biological activity. A variety of asymmetric synthetic methods have been developed to meet this demand.

Enantioselective Approaches for trans-2,3-Piperidinedicarboxylic Acid Derivatives

Another approach involves a domino reaction sequence that includes an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. researchgate.net This method has been successfully applied to the enantioselective synthesis of both cis-(2S,3R)- and trans-(2S,3S)-piperidine-2,3-dicarboxylic acids. researchgate.net Additionally, an aza-annulation reaction between enamino esters and various acyl chlorides, with chiral induction from (2S)-2-phenylglycinol, has been utilized to produce enantiopure stereoisomers of 2,3-piperidinedicarboxylic acid. researchgate.net

Starting MaterialKey ReactionsFinal ProductOverall YieldDiastereomeric Excess
L-aspartic acid β-tert-butyl esterTribenzylation, Alkylation, Hydroboration, Oxidation, Reductive Amination(2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid38%6:1
Baylis-Hillman adductAllylic Acetate Rearrangement, Ireland-Claisen Rearrangement, Michael Addition(2S,3S)-piperidine-2,3-dicarboxylic acidNot specifiedNot specified
Enamino estersAza-annulation with acyl chloridesEnantiopure 2,3-piperidinedicarboxylic acid stereoisomersNot specifiedNot specified
Starting MaterialKey ReactionsFinal ProductOverall Yield
N-Cbz-β-alanineEvans's Asymmetric Alkylation, Sequential LDA-promoted Alkylations, Ozonolysis, Reductive Amination(3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid28%

Synthesis of Substituted Pipecolic Acids via Chiral Auxiliary Methods (e.g., L-Camphorsulfonamide)

Chiral auxiliaries provide a powerful and reliable method for the asymmetric synthesis of substituted pipecolic acids. One such approach utilizes the readily available and inexpensive L-camphorsulfonamide as a chiral auxiliary. google.com In this method, L-camphorsulfonamide is condensed with a diphenylimine ester under Lewis acid catalysis. google.com The resulting compound then undergoes asymmetric alkylation, followed by imine hydrolysis under acidic conditions and an intramolecular cyclization in a "one-pot" process to construct the piperidine (B6355638) skeleton and introduce the desired chirality. google.com Finally, the chiral auxiliary is removed under alkaline conditions to yield (S)-2-piperidinecarboxylic acid. google.com This three-step process is noted for its use of inexpensive starting materials, short reaction sequence, high yield, and excellent stereoselectivity. google.com

Chiral AuxiliaryKey ReactionsFinal ProductAdvantages
L-CamphorsulfonamideCondensation, Asymmetric Alkylation, Imine Hydrolysis, Intramolecular Cyclization, Auxiliary Removal(S)-2-Piperidinecarboxylic acidInexpensive starting materials, short route, high yield, good stereoselectivity

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation represents a highly efficient method for the synthesis of enantiomerically enriched piperidine derivatives. One strategy involves the hydrogenation of pyridinecarboxylic acids. google.com For instance, 2-pyridinecarboxylic acid can be hydrogenated using a palladium on carbon (Pd/C) catalyst under high pressure to yield piperidine-2-carboxylic acid. More advanced methods utilize chiral catalysts to achieve asymmetry. For example, an unsaturated piperidine derivative can be subjected to asymmetric catalytic hydrogenation using a chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂, to produce (S)-N-Boc-piperidinecarboxylic acid, which can then be deprotected. google.com Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines. researchgate.net Furthermore, an iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts provides chiral cis-5-hydroxypiperidine-2-carboxylates with high enantioselectivity and diastereoselectivity. researchgate.net

SubstrateCatalyst SystemProductKey Features
2-Pyridinecarboxylic acidPd/C, H₂Piperidine-2-carboxylic acidFoundational step for further derivatization
Unsaturated piperidine derivative(S)-BINAP-RuCl₂(S)-N-Boc-piperidinecarboxylic acidHigh enantioselectivity
Pyridinium saltsRhodium complex, HCOOHN-(hetero)aryl piperidinesReductive transamination process
2-Esteryl-5-hydroxypyridinium saltsIridium-BINAP complexcis-5-Hydroxypiperidine-2-carboxylatesHigh enantioselectivity and diastereoselectivity

Stereoselective Preparation of Hydroxylated Pipecolic Acid Derivatives from Carbohydrates

Carbohydrates serve as excellent chiral pool starting materials for the stereoselective synthesis of hydroxylated pipecolic acid derivatives. sci-hub.sethieme-connect.de The inherent chirality of the carbohydrate scaffold is leveraged to induce new stereogenic centers during the synthesis. sci-hub.se For example, D-glucose has been used as a starting material for the synthesis of a (2R,3S)-3-hydroxypipecolic acid derivative. sci-hub.se In this synthesis, D-glucose is converted into a benzylidene acetal, which then undergoes hydrogenation and a Mitsunobu reaction to introduce an azido (B1232118) group. sci-hub.se

Carbohydrate PrecursorKey StepsFinal Product
D-GlucoseFormation of benzylidene acetal, Hydrogenation, Mitsunobu reaction(2R,3S)-3-Hydroxypipecolic acid derivative
D-Glucoheptono-1,4-lactoneIntramolecular nucleophilic displacement of a tosyl group(2S,4R,5R)-4,5-Dihydroxy-pipecolic acid
L-(+)-Tartaric acidNot specified(2S,3S)-3-Hydroxypipecolic acid

Enantioselective Synthesis of 4- and 5-Substituted Pipecolic Esters

The enantioselective synthesis of 4- and 5-substituted pipecolic esters has been achieved through a sequence of reactions including allylation, ring-closing metathesis (RCM), and palladium-catalyzed formate (B1220265) reduction. researchgate.net For the synthesis of trans-methylpipecolic acids, Sharpless epoxidation is used to establish the initial chirality. researchgate.net This is followed by a regioselective ring opening with allylamine (B125299) and subsequent RCM to form the piperidine ring. researchgate.net The stereochemistry at the C-4 position is then set by a stereoselective hydrogenation, which is directed by a hydroxyl group, leading to good diastereomeric control. researchgate.net

An alternative approach for the synthesis of fully protected (2S,4R)-4-methylpipecolic acid involves the asymmetric α-alkylation of glycine (B1666218) with a chiral iodide, which yields the linear precursor as a single stereoisomer. researchgate.net This is followed by aldehyde formation and immediate intramolecular cyclization to an enamine, which is then further processed. researchgate.net

Synthetic StrategyKey ReactionsTarget Compound
Sharpless Epoxidation RouteSharpless epoxidation, Regioselective ring opening, Ring-closing metathesis, Stereoselective hydrogenationtrans-Methylpipecolic acids
Asymmetric Alkylation of GlycineAsymmetric α-alkylation, Aldehyde formation, Intramolecular cyclization(2S,4R)-4-Methylpipecolic acid

Chemoenzymatic Synthesis of Substituted 2-Piperidinecarboxylic Acids

The convergence of enzymatic catalysis with traditional organic synthesis has paved the way for highly efficient and stereoselective methods to produce substituted 2-piperidinecarboxylic acids. These chemoenzymatic approaches leverage the remarkable specificity of enzymes to overcome challenges in stereocontrol that are often encountered in purely chemical syntheses.

Enzyme-Mediated Stereoselective C-C Bond Formation (e.g., Fub7, CndF)

Pyridoxal 5'-phosphate (PLP)-dependent enzymes have emerged as powerful catalysts for stereoselective carbon-carbon bond formation. Among these, Fub7 and CndF have demonstrated unique capabilities in the biosynthesis of alkyl-substituted pipecolic acids. nih.govresearchgate.net These enzymes catalyze the γ-substitution of an amino acid precursor, typically O-acetyl-L-homoserine, with a carbon nucleophile. nih.govescholarship.org

The proposed catalytic mechanism for both Fub7 and CndF involves an elimination-addition sequence. researchgate.net Initially, the enzyme facilitates the γ-elimination of the acetate group from O-acetyl-L-homoserine, generating a vinylglycine ketimine intermediate which acts as a Michael acceptor. escholarship.orgchemrxiv.org This intermediate is then subjected to a 1,4-conjugate addition by a carbon nucleophile. escholarship.org The resulting amino acid product readily cyclizes to form a dehydropipecolic acid, which can be subsequently reduced to the final substituted pipecolic acid. escholarship.org

While both enzymes share a similar mechanistic framework, they exhibit distinct preferences for their carbon nucleophile substrates. CndF typically utilizes β-keto acid-derived enolates, whereas Fub7 shows a preference for aldehyde-derived enolates. researchgate.netescholarship.org This complementary substrate specificity broadens the scope of accessible substituted pipecolic acids. Recent structural and mechanistic studies on Fub7 have provided detailed insights into the basis of its substrate specificity, stereoselectivity, and regioselectivity, paving the way for future protein engineering to expand its synthetic utility. nih.govescholarship.org

Synthesis of 5-Alkyl-, 5,5-Dialkyl-, and 5,5,6-Trialkyl-L-Pipecolic Acids

A significant application of enzyme-mediated C-C bond formation is the stereoconvergent synthesis of a variety of 5-substituted L-pipecolic acids. By harnessing the stereoselective C-C bond-forming activity of the enzyme Fub7, a chemoenzymatic route has been established for the synthesis of 5-alkyl-, 5,5-dialkyl-, and 5,5,6-trialkyl-L-pipecolic acids with high diastereomeric ratios. nih.govacs.org

This method involves the Fub7-catalyzed reaction between O-acetyl-L-homoserine and various aldehydes. The resulting cyclic imine intermediates are then intercepted and chemically reduced using sodium cyanoborohydride (NaBH₃CN) to yield the desired substituted L-pipecolic acids. nih.gov This chemoenzymatic approach is advantageous as it preserves the L-configuration at the C2 position, which originates from the O-acetyl-L-homoserine substrate. nih.gov The substrate scope of Fub7 is broad, accommodating a range of linear and branched aliphatic aldehydes. researchgate.net

Enzymatic Desymmetrization Approaches for Chiral Pipecolic Acids

Enzymatic desymmetrization of meso-piperidine derivatives is a powerful strategy for the asymmetric synthesis of chiral pipecolic acid precursors. This approach utilizes enzymes, most commonly lipases, to selectively transform one of two enantiotopic functional groups in a prochiral meso substrate, leading to the formation of a chiral product with high enantiomeric excess.

A notable example is the desymmetrization of meso-cis-2,6- and cis,cis-2,4,6-substituted piperidines using Aspergillus niger lipase (B570770) (ANL). acs.org This enzymatic reaction proceeds with high chemical yield and excellent enantiotopic selectivity (ee ≥ 98%), providing access to chiral 2-alkyl-6-methylpiperidines. acs.org These chiral synthons are valuable intermediates in the synthesis of various natural products, including alkaloids like (+)-dihydropinidine. acs.org The enzymatic desymmetrization of N-protected serinol using pig pancreatic lipase (PPL) has also been employed to produce enantiomerically pure 2-hydroxymethylaziridines, which are versatile precursors for chiral amino acids.

Chemoenzymatic Routes for Hydroxymethyl- and Hydroxy-Hydroxymethylpipecolic Acids

Chemoenzymatic strategies have been successfully applied to the synthesis of both enantiomers of cis-6-(hydroxymethyl)pipecolic acid and cis,cis-4-hydroxy-6-(hydroxymethyl)pipecolic acid. nih.govacs.org These nonproteinogenic amino acids are of interest for their potential use in peptidomimetics to enhance stability and conformational definition. acs.org

The synthesis commences with the enzymatic desymmetrization of meso diesters using Aspergillus niger lipase, which yields chiral monoesters with high enantiomeric excess (ee ≥ 98%). acs.org These chiral monoalcohols are then subjected to a series of chemical transformations. Oxidation of the alcohol functionality to a carboxylic acid, followed by hydrogenation, not only deprotects the amino group but also hydrolyzes the remaining ester and other protecting groups to afford the final amino acid hydrochlorides. acs.org This approach allows for the preparation of both enantiomers of the target substituted pipecolic acids from a common meso precursor. nih.govacs.org

Novel Chemical Synthesis Routes for 2-Piperidinecarboxylic Acid Ring Systems

Alongside enzymatic methods, the development of novel chemical strategies for the construction of the 2-piperidinecarboxylic acid core remains an active area of research. These routes often focus on the efficient formation of the piperidine ring through intra- and intermolecular reactions.

Intra- and Intermolecular Reactions of Amines with Carbonyl Species

The formation of the piperidine ring through the reaction of amines with carbonyl compounds is a fundamental strategy in heterocyclic chemistry. Both intramolecular and intermolecular approaches have been extensively explored.

Intramolecular cyclization of linear amino-aldehydes or amino-ketones is a common method for piperidine synthesis. nih.gov For instance, the reductive amination of a δ-amino carbonyl compound can lead to the formation of a piperidine ring. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium cyanoborohydride. Radical-mediated cyclization of amino-aldehydes, catalyzed by transition metals such as cobalt(II), also provides a route to piperidine derivatives. nih.gov

Intermolecular reactions, often in the form of multicomponent reactions, offer an efficient means to construct polysubstituted piperidines. The reaction of an amine, an aldehyde, and a dicarbonyl compound can lead to the formation of a piperidone, which can be further functionalized to the desired 2-piperidinecarboxylic acid derivative. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a classic example of an intramolecular reaction leading to a tetrahydroisoquinoline, a related heterocyclic system. usm.edu More recent developments have focused on Lewis acid-catalyzed cyclizations of N-sulfonyl iminium ions generated in situ from aldehydes and sulfonamides to form piperidine rings. usm.edu

Ring-Closing Metathesis (RCM) in Pipecolic Acid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of the pipecolic acid nucleus and its analogs. irbbarcelona.orgsci-hub.se This strategy often involves the cyclization of a diene precursor, which can be derived from readily available chiral starting materials like amino acids or carbohydrates. sci-hub.se

The efficiency of the RCM reaction can be influenced by the steric hindrance around the nitrogen atom of the precursor. Increased steric bulk, such as the use of an N-methylbenzyl protecting group, can enhance the efficiency of the ring closure. researchgate.net RCM has been successfully employed in the synthesis of various pipecolic acid derivatives, including those with hydroxyl groups, starting from precursors like serine or D-mannitol. sci-hub.se

Table 1: RCM in the Synthesis of Pipecolic Acid Derivatives

Starting MaterialKey IntermediateFinal ProductOverall YieldEnantiomeric Excess (ee)Reference
Unsaturated epoxy alcoholDoubly unsaturated amineN-Boc-baikiain32%99% irbbarcelona.org
(S)-(–)-phenylethylamineα,β-unsaturated piperidin-2-onecis-4-methyl pipecolic esterNot SpecifiedNot Specified tandfonline.com
Serine derivativeAlkene side chain from hydroxy group3-Hydroxypipecolic acid derivativeNot SpecifiedNot Specified sci-hub.se
D-mannitolChiral diene(2R,3S)-3-hydroxypipecolic acid derivativeHighNot Specified sci-hub.se

Palladium-Catalyzed Formate Reduction

Palladium-catalyzed formate reduction is a valuable method for the conversion of vinyl triflates to alkenes, a transformation that can be strategically employed in the synthesis of piperidine derivatives. orgsyn.org This reaction typically utilizes a palladium catalyst, such as palladium acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a formate salt, like triethylammonium (B8662869) formate, as the hydride source. orgsyn.org

This methodology has been applied in the synthesis of complex natural products containing the piperidine scaffold. For instance, in the asymmetric synthesis of the hetisine (B12785939) alkaloids, a vinyl triflate intermediate was reduced to the corresponding alkene in 84% yield. orgsyn.org The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile tool in multi-step syntheses. orgsyn.org The choice of palladium catalyst and ligands can be tailored to the specific substrate and desired outcome. A variety of palladium sources and phosphine ligands have been successfully used in these reductions. orgsyn.org

Strategies for 2-Substituted Carboxypiperidines from Amino Acids

Amino acids serve as excellent chiral starting materials for the enantioselective synthesis of 2-substituted carboxypiperidines. researchgate.netresearchgate.net One straightforward strategy involves the alkylation of an amino acid-derived amine with a dihaloalkane to form the piperidine ring in high yields. researchgate.netresearchgate.net This method allows for the retention of the stereochemistry at the 2-position.

Another approach involves a radical-mediated intermolecular annulation. In this method, a copper(II) catalyst or electrolysis can be used to generate an N-radical, which then undergoes a one-electron reduction and subsequent intramolecular cyclization to form the piperidine ring. researchgate.netresearchgate.net A feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established using N-Cbz protected amino acid derivatives and Meldrum's acid. researchgate.net This sequence has demonstrated a relatively broad scope in the synthesis of various analogs. researchgate.net

Synthesis of 6-Oxopiperidine-2-carboxylic Acid Derivatives

6-Oxopiperidine-2-carboxylic acid derivatives, also known as pyroglutamic acid analogs with a six-membered ring, are important synthetic intermediates. researchgate.netasianpubs.org A common route to these compounds starts from (S)-2-aminoadipic acid. asianpubs.org Condensation with an aldehyde, such as benzaldehyde, forms a Schiff base, which upon reduction and cyclization yields the desired N-substituted 6-oxopiperidine-2-carboxylic acid. asianpubs.org

Another strategy employs meso dimethyl-α,α′-dibromoadipate as the starting material. researchgate.net Through a sequence involving a 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate, various substituted triazolyl derivatives of pyroaminoadipic and pipecolic acid can be synthesized. researchgate.net Subsequent chemoselective reduction of the amide carbonyl and hydrolysis can lead to 5-substituted pipecolic acids. researchgate.net The synthesis of (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid and its 3-ylmethyl isomer has also been reported, confirming their absolute configurations. researchgate.net

Table 2: Synthesis of 6-Oxopiperidine-2-carboxylic Acid Derivatives

Starting MaterialKey ReactionProductReference
(S)-2-aminoadipic acidCondensation with benzaldehyde, reduction, cyclization(S)-1-benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org
meso dimethyl-α,α′-dibromoadipate1,3-dipolar cycloadditionRacemic 5-(4,5-substituted-1H-1,2,3-triazol-1yl)-pyroaminoadipic acid derivatives researchgate.net
(S)-2-aminoadipic acidCondensation with thienyl-aldehydes(S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid asianpubs.orgresearchgate.net

Strategies for Incorporating the 2-Piperidinecarboxylic Acid Moiety into Complex Scaffolds

The 2-piperidinecarboxylic acid moiety is a crucial component of many complex natural products and pharmaceutical agents. irbbarcelona.orgnih.gov Various strategies have been developed to incorporate this scaffold into larger and more complex molecules.

One common approach is through amide bond formation, where the carboxylic acid of a protected pipecolic acid derivative is coupled with an amine. nih.govresearchgate.net For example, in the synthesis of HIV-1 protease inhibitors, Boc-protected piperidine-3-carboxylic acids were coupled with sulfonamide derivatives using standard peptide coupling reagents like EDCI and HOBt. nih.gov Similarly, in the development of ligands for FK506-binding proteins, (S)-6-oxo-2-piperidinecarboxylic acid was coupled with an amine using HATU to form a stereochemically pure amide. researchgate.net

Another strategy involves using the piperidine ring as a scaffold for further functionalization and ring formation. An N-acyl iminium ion cyclization is a key step in the synthesis of a rigidified tricyclic scaffold that mimics pipecolate. researchgate.net This approach allows for the precise positioning of functional groups for biological interactions. researchgate.net Additionally, amino acid conjugates of 2-imino-3-methylene-6-carboxypiperidine have been synthesized, demonstrating the extension of the piperidine scaffold to create potential antibacterial agents. nih.gov

Mechanistic and Enzymological Studies of 2 Piperidinecarboxylic Acid Biosynthesis and Metabolism

Natural Biosynthetic Pathways of Pipecolic Acid

Pipecolic acid, also known as 2-piperidinecarboxylic acid, is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the metabolism of lysine (B10760008) across various organisms, including bacteria, fungi, plants, and mammals. nih.gov Its biosynthesis primarily originates from L-lysine and can proceed through several distinct pathways.

L-Lysine as the Central Precursor in Microorganisms, Plants, and Animals

L-lysine serves as the fundamental starting material for the biosynthesis of pipecolic acid. wikipedia.orgebi.ac.uk In various organisms, the metabolic conversion of L-lysine to pipecolic acid is a key catabolic process. researchgate.net This conversion can occur via different routes, distinguished by their intermediates. nih.gov For instance, in the plant Arabidopsis thaliana, the aminotransferase ALD1 utilizes L-lysine to produce an intermediate that is further converted to pipecolic acid. nih.gov Similarly, in fungi like Penicillium chrysogenum and various bacteria, L-lysine is the established precursor. mdpi.comasm.orgnih.gov

The Δ1-Piperideine-2-carboxylic Acid (P2C) Pathway

One of the major pathways for pipecolic acid biosynthesis involves the intermediate Δ1-piperideine-2-carboxylic acid (P2C). nih.govmimedb.org This pathway begins with the α-deamination of L-lysine, a reaction catalyzed by L-lysine α-oxidase. rsc.orgnih.gov This enzymatic step leads to the formation of α-keto-ε-aminocaproate, which then spontaneously cyclizes to form P2C. scispace.com The final step in this pathway is the reduction of P2C to L-pipecolic acid by a P2C reductase. nih.govresearchgate.net

In Arabidopsis, the enzyme SAR-DEFICIENT4 (SARD4) has been identified as the reductase responsible for converting P2C to pipecolic acid, a crucial step for systemic acquired resistance (SAR) in plants. nih.gov The reconstitution of this pathway has been successfully achieved in Escherichia coli by co-expressing the necessary enzymes. nih.gov

The Δ1-Piperideine-6-carboxylic Acid (P6C) Pathway

An alternative biosynthetic route proceeds through the intermediate Δ1-piperideine-6-carboxylic acid (P6C). nih.govmdpi.com This pathway involves the ε-deamination of L-lysine. In some fungi, lysine is first converted to saccharopine, which is then oxidized to P6C. mdpi.com In Corynebacterium glutamicum, the overexpression of L-lysine 6-dehydrogenase (LysDH) and pyrroline-5-carboxylate reductase (ProC) facilitates the production of pipecolic acid via the P6C intermediate. frontiersin.org The enzyme pyrroline-5-carboxylate reductase has been shown to catalyze the reduction of P6C to L-pipecolic acid. tandfonline.com In Penicillium chrysogenum, the conversion of pipecolic acid back to lysine also proceeds through P6C. asm.org

α-Aminoadipate as a Precursor

In certain fungi, such as Aspergillus nidulans and Penicillium chrysogenum, α-aminoadipate (α-AAA) can also serve as a precursor for pipecolic acid biosynthesis. mdpi.comrug.nlnih.gov This pathway is linked to the lysine biosynthesis pathway where α-aminoadipate is a key intermediate. nih.govtandfonline.com In P. chrysogenum, α-aminoadipate is converted to α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, P6C. asm.orgnih.gov This P6C can then be reduced to pipecolic acid. asm.org Studies with labeled precursors have shown that in some fungi, the carbon chain of α-aminoadipate is a more direct precursor to pipecolic acid than lysine itself. nih.gov

Enzymology of Pipecolic Acid Biosynthesis

The biosynthesis of pipecolic acid is orchestrated by a series of specific enzymes that catalyze the key steps in the different pathways.

Lysine α-Oxidase (RaiP)

Lysine α-oxidase, particularly the enzyme identified as RaiP from the marine bacterium Stenotrophomonas maltophilia and an apoptosis-inducing protein (AIP) from Scomber japonicus, plays a pivotal role in the P2C pathway. nih.govresearchgate.netnih.gov This enzyme catalyzes the oxidative deamination of the α-amino group of L-lysine. nih.gov

Table 1: Characteristics of Lysine α-Oxidase (RaiP/AIP) from Scomber japonicus

Property Value Reference
Molecular Mass 133.9 kDa (homodimer) nih.gov
Optimal Temperature 70 °C nih.gov
Optimal pH 7.4 nih.gov
Temperature Stability Below 60 °C nih.gov
pH Stability 5.5 - 7.5 nih.gov

The recombinant expression of this enzyme in E. coli has been a key component in the development of one-pot fermentation systems for the synthesis of L-pipecolic acid from DL-lysine. nih.gov This biocatalytic system often involves the co-expression of RaiP with a P2C reductase and other enzymes to ensure efficient conversion. scispace.comnih.gov

Δ1-Piperideine-2-carboxylase Reductase (DpkA)

Δ1-Piperideine-2-carboxylate Reductase, encoded by the dpkA gene in organisms like Pseudomonas putida, is a key enzyme in the catabolism of D-lysine. ebi.ac.uk This enzyme was initially annotated as a putative malate/lactate dehydrogenase but was later identified for its specific role in reducing cyclic imines. ebi.ac.uk DpkA catalyzes the NADPH-dependent reduction of Δ1-piperideine-2-carboxylate (P2C) to yield L-pipecolic acid. ebi.ac.ukresearchgate.net While NADPH is the preferred cofactor, NADH can also serve as a hydrogen donor, though with significantly lower efficiency (less than 1% of the rate with NADPH). ebi.ac.uk The enzyme also demonstrates activity towards Δ1-pyrroline-2-carboxylate, reducing it to L-proline. ebi.ac.ukresearchgate.net

The catalytic activity of DpkA has been harnessed for biotechnological applications. In engineered E. coli, DpkA is a crucial component of artificial pathways designed to produce N-hydroxy-pipecolic acid (NHP), an important signaling molecule in plant defense. frontiersin.orgfrontiersin.org In these systems, DpkA works in concert with other enzymes, such as lysine α-oxidase, to convert L-lysine into L-pipecolic acid, which is then further modified. frontiersin.orgfrontiersin.org Studies have also explored engineering DpkA to alter its substrate specificity for the production of various N-alkylated amino acids. mdpi.com

FeatureDescription
Enzyme Name Δ1-Piperideine-2-carboxylate Reductase (DpkA)
Gene dpkA
Source Organism Pseudomonas putida
Substrate(s) Δ1-piperideine-2-carboxylate (P2C), Δ1-pyrroline-2-carboxylate
Product(s) L-Pipecolic acid, L-Proline
Cofactor NADPH (preferred), NADH
Function D-lysine and D-proline catabolism ebi.ac.uk

L-Lysine 6-Dehydrogenase (LysDH)

L-lysine 6-dehydrogenase (LysDH), also known as L-lysine-ε-dehydrogenase, catalyzes the oxidative deamination of the ε-amino group of L-lysine. nih.gov This reaction requires a cofactor, typically NAD+, and produces L-2-aminoadipate-6-semialdehyde. nih.gov This intermediate then spontaneously cyclizes to form Δ1-piperideine-6-carboxylate (P6C). nih.gov LysDH has been identified and characterized in various bacteria, including Agrobacterium tumefaciens, Silicibacter pomeroyi, and the thermophile Geobacillus stearothermophilus. nih.govnih.gov The enzyme from G. stearothermophilus is a homohexamer that shows high thermal stability and can use both NAD+ and NADP+ as coenzymes, although it is more active with NAD+. nih.gov LysDH is highly specific for its substrate, L-lysine. nih.gov In metabolic engineering, the lysDH gene has been co-expressed with the proC gene in Corynebacterium glutamicum to establish a synthetic pathway for L-pipecolic acid production from L-lysine. nih.gov

Pyrroline 5-Carboxylate Reductase (ProC)

Pyrroline-5-carboxylate Reductase (ProC) is an enzyme primarily known for catalyzing the final step in proline biosynthesis: the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. researchgate.netebi.ac.uk However, research has revealed that ProC possesses a broader substrate specificity. It has been demonstrated, both in vitro and in vivo, that ProC can catalyze the reduction of Δ1-piperideine-6-carboxylate (P6C) to L-pipecolic acid. ebi.ac.ukjst.go.jpnih.gov This activity makes ProC a key enzyme in engineered pathways that convert L-lysine to L-pipecolic acid via the P6C intermediate generated by L-lysine 6-dehydrogenase (LysDH). nih.govnih.gov The expression of both the lat gene (encoding L-lysine 6-aminotransferase, which also produces P6C) and the proC gene in E. coli is essential for the biotransformation of L-lysine into L-pipecolic acid. jst.go.jpnih.gov Human PYCR1, a homolog of ProC, has also been shown to convert P6C into L-pipecolic acid. ebi.ac.uknih.gov

FeatureDescription
Enzyme Name Pyrroline-5-carboxylate Reductase (ProC)
Gene proC
Source Organism Escherichia coli, Corynebacterium glutamicum, Humans (PYCR1)
Primary Substrate Δ1-pyrroline-5-carboxylate (P5C)
Secondary Substrate Δ1-piperideine-6-carboxylate (P6C)
Product(s) L-Proline, L-Pipecolic acid
Cofactor NAD(P)H
Function Proline biosynthesis; L-pipecolic acid biosynthesis (from P6C) ebi.ac.ukjst.go.jpnih.gov

Lysine Cyclodeaminase (LCD) and its Homologs (e.g., RapL, FkbL)

Lysine Cyclodeaminase (LCD) represents a direct route for pipecolic acid biosynthesis, converting L-lysine into L-pipecolic acid and ammonia (B1221849) in a single enzymatic step. nih.govresearchgate.netmdpi.com This unique reaction involves a cyclodeamination process that requires a tightly bound NAD+ cofactor. nih.govqmul.ac.uk The proposed mechanism involves an initial oxidation of the α-amino group of lysine by NAD+, followed by an internal cyclization via nucleophilic attack from the ε-amino group, and subsequent re-reduction of the cyclic imine intermediate, which regenerates the NAD+ cofactor. nih.govunibe.ch

Homologs of this enzyme, such as RapL and FkbL, are found in the gene clusters for the biosynthesis of important immunosuppressant macrolides like rapamycin (B549165) and FK506, respectively. nih.govmdpi.com In these pathways, the LCD-produced pipecolic acid is incorporated into the final natural product structure. nih.gov The enzyme RapL from Streptomyces hygroscopicus has been purified and characterized, confirming its ability to catalyze this conversion. nih.govresearchgate.net While L-lysine is the primary substrate, RapL can also accept L-ornithine, though with much lower efficiency. nih.gov The direct, cofactor-regenerating nature of LCD makes it a target for biocatalytic applications. unibe.ch

Aminotransferase ALD1 in Plant Biosynthesis

In plants such as Arabidopsis thaliana, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) is a critical enzyme for the biosynthesis of pipecolic acid, a key signaling molecule in plant immunity, particularly for Systemic Acquired Resistance (SAR). oup.comoup.comgamtc.lt ALD1 is localized in the chloroplasts and is essential for the pathogen-induced accumulation of pipecolic acid. oup.comornl.gov The enzyme catalyzes the transamination of the α-amino group of L-lysine to an acceptor oxoacid. oup.com This reaction initiates a sequence that leads to the formation of the cyclic intermediate, Δ1-piperideine-2-carboxylic acid (P2C). nih.govnih.gov While recombinant ALD1 can transaminate other amino acids in vitro, its primary in vivo function appears to be the conversion of L-lysine as the initial step in the pipecolic acid pathway. oup.comnih.gov Mutant plants lacking a functional ALD1 gene (ald1) show significantly reduced levels of pipecolic acid and are compromised in their ability to mount an effective SAR response. gamtc.ltnih.gov

SARD4 Enzyme in Plant Pipecolic Acid Production

Following the action of ALD1, the enzyme SAR-DEFICIENT 4 (SARD4) completes the biosynthesis of pipecolic acid in plants. nih.govresearchgate.net SARD4 functions as a reductase that converts the ALD1-generated intermediate, Δ1-piperideine-2-carboxylic acid (P2C), into L-pipecolic acid. nih.govnih.gov The requirement for SARD4 is evident in sard4 mutant plants, which accumulate P2C and have greatly reduced levels of pipecolic acid, especially in distal leaves following pathogen infection. nih.gov This deficiency impairs the establishment of SAR. nih.govnih.gov The entire two-step pathway can be reconstituted in E. coli by co-expressing ALD1 and SARD4, where ALD1 produces P2C from lysine and SARD4 subsequently reduces it to pipecolic acid. nih.govnih.gov While SARD4 is the primary reductase for this reaction in systemic tissues, its loss does not completely abolish pipecolic acid production in locally infected tissues, suggesting other enzymes may contribute to this reduction to a lesser extent. oup.comnih.gov

Plant Biosynthesis Pathway
Enzyme Function
ALD1 Catalyzes the transamination of L-lysine to produce the intermediate Δ1-piperideine-2-carboxylic acid (P2C). oup.comnih.gov
SARD4 Reduces P2C to form L-pipecolic acid. nih.govnih.gov

Enzymatic Degradation and Metabolism of Pipecolic Acid

The catabolism of pipecolic acid also involves specific enzymatic pathways that vary between organisms. In humans, the degradation is initiated by the peroxisomal enzyme L-pipecolate oxidase (PIPOX). nih.govnih.govportlandpress.com This enzyme oxidizes L-pipecolic acid to L-α-aminoadipate δ-semialdehyde, which exists in equilibrium with Δ1-piperideine-6-carboxylate (P6C). nih.govfamiliasga.com The reaction catalyzed by PIPOX involves the concomitant production of hydrogen peroxide. nih.gov A deficiency in this enzyme activity is associated with peroxisome biogenesis disorders (PBDs), leading to the accumulation of L-pipecolic acid. nih.govnih.gov

In bacteria such as Pseudomonas putida, pipecolate degradation is catalyzed by an inducible, membrane-bound pipecolate oxidase. asm.org This enzyme, an FAD-flavoprotein, oxidizes pipecolate to Δ1-piperideine-6-carboxylate and is associated with the electron transport chain. asm.org

In plants like Acacia, the degradation of pipecolic acid has also been demonstrated. oup.comoup.com Studies using radiolabeled pipecolic acid showed its conversion into substances tentatively identified as Δ′-piperidine-2-carboxylic acid and ε-amino-α-hydroxycaproic acid, with lysine and α-aminoadipic acid appearing as later products. oup.comoup.com

L-Pipecolate Oxidase (EC 1.5.3.7) and its Products (e.g., L-alpha-aminoadipate delta-semialdehyde, 2,3,4,5-tetrahydropyridine-2-carboxylate)

L-pipecolate oxidase (L-PIPOX) is a flavoenzyme that plays a significant role in the degradation of L-pipecolic acid. wikipedia.orgresearchgate.net It catalyzes the oxidation of L-pipecolate using oxygen as an acceptor, yielding 2,3,4,5-tetrahydropyridine-2-carboxylate (P2C) and hydrogen peroxide. wikipedia.orggoogle.com The systematic name for this enzyme is L-pipecolate:oxygen 1,6-oxidoreductase. wikipedia.org This enzyme is involved in the lysine degradation pathway. wikipedia.orgwikipedia.org

The product of the L-pipecolate oxidase reaction, P2C, is in equilibrium with L-alpha-aminoadipate delta-semialdehyde (α-AASA). researchgate.netgoogle.com This spontaneous, non-enzymatic hydrolysis of P2C is a key step in linking pipecolic acid metabolism with the lysine degradation pathway. genome.jpenzyme-database.org Subsequently, L-alpha-aminoadipate delta-semialdehyde can be irreversibly oxidized to L-alpha-aminoadipic acid by the enzyme L-alpha-aminoadipate delta-semialdehyde dehydrogenase in the presence of NAD+. nih.govnih.gov This enzyme has been isolated and characterized from human liver and is found in the cytosol. nih.gov

In some organisms, an alternative enzyme, L-pipecolate dehydrogenase (EC 1.5.99.3), can also catalyze the oxidation of L-pipecolate to P2C, but it uses an acceptor other than oxygen. wikipedia.orgenzyme-database.orggenome.jp

Table 1: Key Molecules in L-Pipecolate Oxidase Pathway

MoleculeRole
L-Pipecolic AcidSubstrate for L-pipecolate oxidase.
2,3,4,5-tetrahydropyridine-2-carboxylate (P2C)Product of L-pipecolate oxidation. wikipedia.org
L-alpha-aminoadipate delta-semialdehyde (α-AASA)Formed from the spontaneous hydrolysis of P2C. genome.jpenzyme-database.org
L-alpha-aminoadipic acidProduct of α-AASA oxidation. nih.gov

Flavin-Dependent Monooxygenase (FMO1) in N-Hydroxy-Pipecolic Acid Formation

Flavin-dependent monooxygenase 1 (FMO1) is a critical enzyme in plant immunity, responsible for the N-hydroxylation of L-pipecolic acid (Pip) to form N-hydroxy-pipecolic acid (NHP). nih.govpnas.orgresearchgate.net This conversion is a key step in the establishment of systemic acquired resistance (SAR), a broad-spectrum plant defense mechanism. nih.govpnas.org FMO1 acts downstream of Pip and is essential for the defense-amplifying effects of Pip. oup.comnih.gov

The formation of NHP is induced by pathogen attack, and NHP accumulates systemically in the plant. nih.govppjonline.org Exogenous application of NHP can induce a transcriptional reprogramming similar to SAR and can rescue the SAR-deficient phenotype of fmo1 mutants. nih.govpnas.org This indicates that NHP is a mobile signaling molecule that activates systemic immunity. pnas.org The enzymatic activity of FMO1 involves the oxidation of the nitrogen atom within the pipecolate ring structure, a characteristic reaction of flavin monooxygenases. nih.gov The biosynthesis of NHP from L-lysine involves a three-step pathway where FMO1 catalyzes the final step. researchgate.netnih.gov

Table 2: Components of N-Hydroxy-Pipecolic Acid Formation

ComponentFunction
L-Pipecolic Acid (Pip)Substrate for FMO1. nih.govresearchgate.net
Flavin-Dependent Monooxygenase 1 (FMO1)Catalyzes the N-hydroxylation of Pip to NHP. nih.govpnas.org
N-Hydroxy-Pipecolic Acid (NHP)A critical regulator of systemic acquired resistance in plants. nih.govresearchgate.net

L-Pipecolic Acid trans-4-Hydroxylase

A novel family of enzymes, L-pipecolic acid trans-4-hydroxylases (Pip4H), has been identified in filamentous fungi, such as Fusarium oxysporum. asm.org These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily and catalyze the regio- and stereoselective hydroxylation of L-pipecolic acid to produce trans-4-hydroxy-L-pipecolic acid (trans-4-l-HyPip). asm.org

The enzyme from Fusarium oxysporum (FoPip4H) and a homologous enzyme from Aspergillus nidulans (AnPip4H) have been characterized. AnPip4H exhibits a broader substrate specificity, reacting with both L- and D-forms of various cyclic and aliphatic amino acids. asm.org These fungal L-pipecolic acid hydroxylases are considered valuable biocatalysts for the asymmetric hydroxylation of cyclic amino acids. asm.org While specific L-pipecolic acid hydroxylating enzymes had not been previously reported, some proline hydroxylases were found to have a side activity of hydroxylating L-pipecolic acid. asm.org

Table 3: L-Pipecolic Acid trans-4-Hydroxylase Details

EnzymeSource OrganismProduct
FoPip4HFusarium oxysporumtrans-4-hydroxy-L-pipecolic acid asm.org
AnPip4HAspergillus nidulanstrans-4-hydroxy-L-pipecolic acid asm.org

Genetic and Metabolic Engineering for Enhanced Production of Pipecolic Acid and Derivatives

The importance of pipecolic acid and its derivatives as chiral building blocks for pharmaceuticals has driven research into enhancing their production through genetic and metabolic engineering of microbial systems. researchgate.netnih.govresearchgate.net

Construction of Artificial Biosynthetic Pathways in Microbial Systems (e.g., Escherichia coli)

Escherichia coli has been successfully engineered to produce L-pipecolic acid and its hydroxylated derivatives by introducing and optimizing artificial biosynthetic pathways. researchgate.netnih.govnih.gov One strategy involves introducing the gene for lysine cyclodeaminase (LCD), such as pipA from Streptomyces pristinaespiralis, which converts L-lysine directly to L-pipecolic acid. researchgate.netnih.govbiorxiv.org To increase the precursor pool of L-lysine, genes involved in its biosynthesis, such as dapA, lysC, and lysA, have been overexpressed. researchgate.netnih.gov

Furthermore, artificial pathways have been constructed in E. coli to produce N-hydroxy-pipecolic acid (NHP) and trans-4-hydroxy-L-pipecolic acid. nih.govnih.gov For NHP production, a six-enzyme cascade was designed, including lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, glucose dehydrogenase, lysine permease, a flavin-dependent monooxygenase (FMO1), and catalase. nih.govfrontiersin.org This represents the first instance of microbial synthesis of NHP. nih.gov Similarly, a biosynthetic module for trans-4-HyPip was created in E. coli by overexpressing a set of enzymes including L-pipecolic acid trans-4-hydroxylase. nih.gov These engineered systems have achieved significant titers of the desired products in bioreactors. nih.govnih.gov

Table 4: Engineered E. coli Strains for Pipecolic Acid Derivative Production

ProductKey Enzymes Introduced/OverexpressedProduction Titer
L-Pipecolic AcidLysine cyclodeaminase (LCD), dapA, lysC, lysA, pntAB researchgate.netnih.gov5.33 g/L nih.gov
N-Hydroxy-Pipecolic Acid (NHP)Lysine α-oxidase, DpkA, GDH, LysP, FMO1, KatE nih.gov326.42 mg/L nih.gov
trans-4-hydroxy-L-pipecolic acidLysine α-oxidase, DpkA, GDH, LysP, Catalase, L-pipecolic acid trans-4-hydroxylase nih.gov14.86 g/L nih.gov

Dynamic Regulation of Substrate Concentration and Gene Expression (e.g., L-Lysine Riboswitch, pipA gene copies)

To further enhance the production of L-pipecolic acid in engineered E. coli, dynamic regulation strategies have been employed to control substrate concentration and gene expression. nih.govacs.org An L-lysine riboswitch has been utilized to dynamically regulate the expression of genes related to lysine transport (lysP) and export (lysO). nih.govacs.org This approach led to a 1.8-fold increase in the L-pipecolic acid yield compared to the control strain. nih.govacs.org

Another effective strategy has been to increase the copy number of the key enzyme-encoding gene, pipA (lysine cyclodeaminase), on the E. coli genome. nih.govacs.org Using a technique called chemically inducible chromosomal evolution (CIChE), multiple copies of the pipA gene were integrated into the chromosome. nih.govacs.org The resulting strain, XQ-11-4, produced 61 ± 3.4 g/L of L-pipecolic acid in fermentation, demonstrating the effectiveness of this gene dosage optimization. nih.govacs.org This was the first report of using multiple genomic copies of pipA to improve L-pipecolic acid production in a high-lysine-producing strain. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Piperidinecarboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-piperidinecarboxylic acid derivatives. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.netipb.pt

1H NMR and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 2-piperidinecarboxylic acid derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the identification of the basic carbon-hydrogen framework. nih.govunl.edu

For instance, in derivatives of 2-piperidinecarboxylic acid, the proton at the C-2 position, being adjacent to both a nitrogen atom and a carboxylic acid group, typically resonates in a specific region of the ¹H NMR spectrum. The protons on the piperidine (B6355638) ring (at positions 3, 4, 5, and 6) exhibit characteristic chemical shifts and coupling patterns that are influenced by their spatial arrangement and the presence of substituents. google.comacs.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons, which are not observable in ¹H NMR. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the piperidine ring are diagnostic for confirming the structure. acs.orgrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a 2-Piperidinecarboxylic Acid Derivative

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
23.43q6.367.9
31.55-2.18m-30.2
41.55-2.18m-25.2
51.55-2.18m-26.9
62.70-2.81m-44.6
C=O---175.0 (approx.)

Note: The data presented is illustrative and can vary significantly based on the specific derivative and solvent used. Data is partially derived from a patent for a derivative of (S)-2-piperidinecarboxylic acid. google.com

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, ADEQUATE) for Signal Assignment and Connectivity

While 1D NMR provides essential data, complex structures often lead to overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are employed to overcome these challenges and establish unambiguous signal assignments and atomic connectivity. researchgate.netipb.ptnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of the spin systems within the piperidine ring. acs.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It provides a clear map of one-bond ¹H-¹³C connections, which is invaluable for assigning the signals of the piperidine ring's CH and CH₂ groups. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting substituents to the piperidine ring. nih.govacs.org

ADEQUATE (Adequate Double Quantum Transfer Experiment) : While less common, the ADEQUATE experiment can provide direct carbon-carbon correlation, which can be the ultimate tool for tracing the carbon skeleton of a complex molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed picture of the molecular structure of 2-piperidinecarboxylic acid derivatives can be constructed. ipb.ptresearchgate.net

Resolution of Overlapping Signals in Complex Derivatives

In more complex derivatives of 2-piperidinecarboxylic acid, significant signal overlap in the ¹H NMR spectrum is common, particularly for the methylene (B1212753) protons of the piperidine ring. acs.org 2D NMR techniques, especially HSQC and HMBC, are instrumental in resolving this issue. By spreading the signals over a second dimension (the ¹³C chemical shift), even protons with very similar chemical shifts can be distinguished based on the chemical shift of the carbon they are attached to (in HSQC) or correlated with (in HMBC). acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within a few parts per million). wiley-vch.deumb.edu This precision allows for the calculation of a unique elemental composition, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. umb.edu For 2-piperidinecarboxylic acid derivatives, HRMS can definitively confirm the molecular formula. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. nih.govscielo.br

In the analysis of piperidine alkaloids, for example, common fragmentation pathways include the neutral loss of water (H₂O) or other small molecules from the piperidine ring and its substituents. nih.govscielo.br The specific fragmentation pattern provides valuable clues about the location and nature of functional groups on the piperidine ring. scielo.br For instance, the fragmentation of protonated piperidine alkaloids often shows a predominant loss of a water molecule from the C-3 position. scielo.br

Table 2: Common Fragmentation Pathways in MS/MS of Piperidine Derivatives

Precursor Ion (m/z)Major Fragment Ion(s) (m/z)Neutral LossStructural Implication
[M+H]⁺[M+H - H₂O]⁺H₂OPresence of a hydroxyl group
[M+H]⁺[M+H - CH₃CO₂H]⁺Acetic AcidPresence of an acetyl group

Note: This table provides a simplified overview of common fragmentation patterns observed in the ESI-MS/MS of piperidine alkaloids. nih.govscielo.br

By combining the information from HRMS and MS/MS, chemists can confidently determine the structure of 2-piperidinecarboxylic acid derivatives. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-piperidinecarboxylic acid and its derivatives, chemical derivatization is necessary to increase their volatility for GC-MS analysis. researchgate.net This process involves converting polar functional groups, such as carboxylic acids and amines, into less polar and more volatile derivatives.

Derivatization and Analysis:

Common derivatization methods include trimethylsilylation, which converts active hydrogens on the carboxyl and amino groups into trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net These TMS derivatives are sufficiently volatile for separation on a GC column and subsequent detection by a mass spectrometer.

Trace Analysis:

GC-MS is particularly valuable for trace analysis, allowing for the detection and quantification of minute amounts of these compounds in complex matrices. In metabolomics studies, for instance, GC-MS can be used to identify and quantify endogenous levels of 2-piperidinecarboxylic acid in biological samples. spectralworks.comresearchgate.net The high sensitivity of the mass spectrometer, often operating in selected ion monitoring (SIM) mode, enables the detection of low-concentration analytes.

A typical GC-MS workflow for the analysis of 2-piperidinecarboxylic acid derivatives involves:

Sample Preparation: Extraction of the analyte from the matrix.

Derivatization: Conversion to a volatile form, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation: Separation of the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection: Ionization of the separated compounds and detection of the resulting ions to provide a mass spectrum, which serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Polar Analytes

For non-volatile and polar analytes like 6-oxo-2-piperidinecarboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. austinpublishinggroup.comresearchgate.netscielo.br It allows for the separation, detection, and quantification of these compounds in their native form, without the need for derivatization.

Methodology:

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net A typical LC-MS/MS method for piperidinecarboxylic acid derivatives involves a reversed-phase HPLC column for separation, followed by electrospray ionization (ESI) to generate ions for MS analysis. researchgate.netscielo.brnih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring characteristic fragmentation patterns of the target analytes. researchgate.netscielo.br

Research Findings:

LC-MS/MS has been extensively used for the analysis of piperidine alkaloids in various plant extracts. austinpublishinggroup.comresearchgate.netnih.gov These methods are capable of identifying and quantifying a wide range of these compounds, even at low concentrations. For instance, studies on Lobelia inflata have successfully employed LC-MS/MS to characterize its piperidine alkaloid profile. austinpublishinggroup.comresearchgate.netnih.gov In metabolomics, LC-MS-based approaches have been instrumental in identifying and quantifying metabolites, including 2-piperidinecarboxylic acid, in biological systems. mdpi.com

Table 1: LC-MS/MS Parameters for Piperidine Alkaloid Analysis

ParameterTypical Conditions
Chromatography
ColumnReversed-phase C18 or C8 austinpublishinggroup.comresearchgate.net
Mobile PhaseAcetonitrile/water with formic acid or ammonium (B1175870) formate (B1220265) austinpublishinggroup.comresearchgate.net
Flow Rate0.2 - 0.5 mL/min austinpublishinggroup.com
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI) austinpublishinggroup.comresearchgate.net
MS AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) researchgate.net
Scan ModeMultiple Reaction Monitoring (MRM) for quantification, Full Scan for profiling nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 6-oxo-2-piperidinecarboxylic acid would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the cyclic amide (lactam) carbonyl group.

C=O Stretch (Carboxylic Acid): Another strong absorption band for the carboxylic acid carbonyl group would appear around 1700-1760 cm⁻¹. researchgate.net

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydroxyl group of the carboxylic acid.

N-H Stretch (Amide): A band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide group.

Theoretical and experimental FT-IR studies on related piperidine carboxylic acid derivatives have been used to assign vibrational frequencies and confirm molecular structures. bohrium.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For 6-oxo-2-piperidinecarboxylic acid, the primary chromophores are the carbonyl groups of the amide and the carboxylic acid.

n → π Transitions:* The lone pair of electrons on the oxygen and nitrogen atoms can be excited to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths. youtube.com

π → π Transitions:* The electrons in the π bonds of the carbonyl groups can be excited to anti-bonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths. youtube.comlibretexts.org

The solvent can influence the position of these absorption bands. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the UV-Vis spectra of these molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For 2-piperidinecarboxylic acid derivatives, X-ray crystallography can:

Confirm the absolute configuration of chiral centers.

Determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). iucr.org

Elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net

Studies on related piperidine derivatives have utilized X-ray crystallography to establish their molecular structures and packing in the solid state. iucr.orgresearchgate.netresearchgate.net For example, the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid revealed a chair conformation for the piperidine ring and a one-dimensional chain structure formed through intermolecular hydrogen bonds. asianpubs.org

Table 2: Crystallographic Data for a Representative Piperidine Derivative

ParameterExample: (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1384
b (Å)10.5953
c (Å)14.1104
α, β, γ (°)90

Integrated Analytical Workflows for Comprehensive Characterization

A comprehensive characterization of 2-piperidinecarboxylic acid derivatives often requires an integrated analytical workflow that combines multiple chromatographic and spectrometric techniques. researchgate.netmdpi.com This approach leverages the strengths of each method to provide a more complete picture of the analyte's structure and properties.

Hyphenated Techniques:

The coupling of a separation technique with a spectroscopic detector, known as a hyphenated technique, is particularly powerful.

LC-MS/MS: As discussed previously, this is a cornerstone for the analysis of non-volatile and polar compounds. austinpublishinggroup.comresearchgate.netscielo.br

GC-MS: Ideal for the analysis of volatile derivatives and for identifying unknown volatile impurities. researchgate.net

LC-NMR: While less common, the coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on separated components directly.

Metabolomics as an Example:

In the field of metabolomics, integrated workflows are standard practice. researchgate.netmdpi.com A typical metabolomics study might involve:

An initial screening of a biological extract using untargeted LC-MS/MS or GC-MS to identify a broad range of metabolites. mdpi.com

Statistical analysis to identify metabolites that are significantly altered under different conditions.

Targeted MS/MS experiments or purification and subsequent NMR analysis to confirm the identity of key metabolites like 2-piperidinecarboxylic acid.

This integrated approach ensures a high degree of confidence in the identification and quantification of compounds and allows for a deeper understanding of their biological roles.

Computational Chemistry and Theoretical Investigations of 2 Piperidinecarboxylic Acid Systems

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. irjweb.com It has proven to be a valuable tool for predicting various molecular properties of piperidine-based compounds with a good degree of precision. nanobioletters.com DFT calculations are instrumental in understanding the ground-state structure, reactivity, and spectroscopic signatures of these molecules. nanobioletters.comchesci.com

A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. acs.org For piperidine-containing molecules, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to obtain optimized molecular structures. nanobioletters.combohrium.comresearchgate.netresearchgate.net

Conformational analysis of the 2-piperidinecarboxylic acid system reveals that the piperidine (B6355638) ring predominantly adopts a stable chair conformation. nanobioletters.comresearchgate.netresearchgate.net This is the lowest energy conformation, minimizing steric and torsional strain. The orientation of the carboxylic acid group (axial vs. equatorial) is a key aspect of this analysis. For related structures like 4-piperidinecarboxylic acid hydrochloride, studies have shown that the conformer with the carboxylic acid group in the equatorial position is more stable. researchgate.net Theoretical calculations allow for the examination of multiple possible conformers and the determination of their relative stabilities. dntb.gov.ua The optimized geometrical parameters, such as bond lengths and angles, calculated via DFT, often show good agreement with experimental data obtained from X-ray diffraction. acs.orgresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and stability. bohrium.com Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of chemical reactivity. irjweb.com A smaller energy gap indicates that a molecule is more easily excitable and thus more chemically reactive. irjweb.com Conversely, a larger energy gap suggests higher kinetic stability. nih.gov DFT calculations are frequently used to compute these values for piperidine derivatives, providing insight into their stability and potential biological activity. bohrium.comsci-hub.se For instance, in a study of 1-acetyl-4-piperidinecarboxylic acid, the HOMO-LUMO gap was analyzed in both gaseous and solvent phases to understand its reactivity. researchgate.net

Table 1: Conceptual Electronic Structure Parameters from DFT

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative regions (typically red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (typically blue) are electron-poor and are likely sites for nucleophilic attack. rsc.org MESP analysis has been used to identify reactive sites in various piperidine derivatives. researchgate.netresearchgate.net

To provide a more quantitative measure of reactivity at specific atomic sites, local reactivity descriptors derived from DFT, such as Fukui functions, are employed. chesci.com Fukui functions help to pinpoint which atoms in a molecule are more likely to act as electrophilic or nucleophilic centers, thus offering a deeper understanding of the reaction mechanism. irjweb.comresearchgate.net These parameters, along with global reactivity descriptors like electronegativity, hardness, and softness, are calculated to build a comprehensive picture of the molecule's chemical behavior. irjweb.comchesci.com

DFT calculations can accurately predict various thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.comsemanticscholar.org These calculations can be performed in the gas phase and in solution, providing insights into the stability and equilibrium of different conformers under various conditions. dntb.gov.ua

Furthermore, DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies from FT-IR and FT-Raman spectra can be computed, and the calculated wavenumbers often show good agreement with experimental results after applying a suitable scaling factor. bohrium.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR spectra. dntb.gov.uasemanticscholar.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to understand electronic transitions within the molecule. researchgate.netsciencepublishinggroup.com

Table 2: Predicted Spectroscopic Data from DFT (Conceptual)

Spectroscopic MethodPredicted ParameterComputational Method
FT-IR / FT-RamanVibrational Frequencies (cm⁻¹)B3LYP / 6-311++G(d,p)
NMRChemical Shifts (ppm)GIAO
UV-VisMaximum Absorption Wavelength (λmax)TD-DFT

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in aqueous solution. For 2-piperidinecarboxylic acid systems, MD can be used to sample a wide range of conformations, assessing their relative stability and the energy barriers between them. It is also a key method for studying how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in a biological context. acs.org

Chiroptical Property Predictions (e.g., Optical Rotation Dispersion, Circular Dichroism)

2-Piperidinecarboxylic acid is a chiral molecule, existing as (R) and (S) enantiomers. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measures the differential interaction of chiral molecules with circularly polarized light. cas.czlibretexts.org

Computational methods, particularly TD-DFT, have become increasingly reliable for predicting the chiroptical properties of chiral molecules. nih.gov By calculating the theoretical ORD and ECD spectra for a specific enantiomer (e.g., the (R)-isomer), and comparing the predicted spectrum's shape and sign with the experimentally measured one, the absolute configuration of the molecule can be determined with high confidence. nih.gov This combined experimental and theoretical approach is a powerful tool for the stereochemical elucidation of chiral compounds like 2-piperidinecarboxylic acid and its derivatives. nih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions, such as hydrogen bonding and Hirshfeld surface analysis, provides crucial insights into the crystal packing, stability, and physicochemical properties of 2-piperidinecarboxylic acid and its derivatives. These non-covalent interactions play a significant role in the formation of supramolecular structures.

Hydrogen Bonding:

Hydrogen bonds are fundamental to the structural chemistry of piperidinecarboxylic acid systems. In the crystal structure of 4-carboxypiperidinium chloride, the chloride anion is linked to the carboxyl group through an O-H···Cl⁻ hydrogen bond. Additionally, the chloride anion participates in two N⁺-H···Cl⁻ hydrogen bonds, contributing to the stability of the crystal lattice. researchgate.net The formation of piperidinium-1-piperidinecarboxylate from piperidine and carbon dioxide also involves hydrogen bonding and electrostatic attractions that stabilize the molecular complex. academicjournals.org

Temperature-controlled studies on 4-piperidinecarboxylic acid have revealed that changes in phase are accompanied by modifications in hydrogen-bonding patterns. iucr.org For instance, the transition from the monohydrated form to the anhydrous form involves a significant rotation of the carboxylate group, which alters the hydrogen bond network. iucr.org In various co-crystals involving piperidine derivatives, hydrogen bonds like N-H···O and O-H···O are instrumental in forming extended supramolecular architectures. eurjchem.com

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the complete crystal. By mapping properties like dnorm (normalized contact distance), di (distance from the surface to the nearest nucleus inside), and de (distance from the surface to the nearest nucleus outside) onto the Hirshfeld surface, a detailed picture of intermolecular contacts can be obtained.

For a Schiff base derived from trifluoromethyl amine, Hirshfeld surface analysis revealed that C-H···O and C-H···F interactions are the primary intermolecular forces. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. In a study of a Cu(II) complex, H···H contacts accounted for the largest contribution to the Hirshfeld surface, followed by O···H/H···O, N···H/H···N, and C···H/H···C contacts. mdpi.com Similarly, for fluoro-functionalized imines, Hirshfeld analysis has been employed to understand the role of fluorine atoms in stabilizing the crystal packing through various intermolecular interactions. acs.org

Table 1: Summary of Intermolecular Interactions in Piperidine-Related Crystal Structures

Compound/SystemDominant Intermolecular InteractionsKey Findings
4-Carboxypiperidinium chlorideO-H···Cl⁻, N⁺-H···Cl⁻Hydrogen bonds involving the chloride anion are crucial for crystal packing. researchgate.net
Piperidinium-1-piperidinecarboxylateHydrogen bonding, Electrostatic attractionFormation of a stable molecular complex from piperidine and CO₂. academicjournals.org
4-Piperidinecarboxylic acid (temperature-dependent phases)Modified hydrogen bond patternsPhase transitions lead to significant changes in the hydrogen bond network. iucr.org
Schiff base with trifluoromethyl amineC-H···O, C-H···FThese interactions are primary in defining the supramolecular structure. nih.gov
Cu(II) complexH···H, O···H/H···O, N···H/H···N, C···H/H···CH···H contacts are the most significant contributors to the Hirshfeld surface. mdpi.com
Fluoro-functionalized iminesVarious, including those involving fluorineFluorine atoms play a key role in the stabilization of the crystal structure. acs.org

Studies on Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules, including derivatives of 2-piperidinecarboxylic acid, has garnered significant interest due to their potential applications in photonics and optoelectronics. nih.govresearchgate.net NLO materials can alter the properties of light, which is a critical function in technologies like optical computing and dynamic image processing. rsc.org

Hyperpolarizabilities:

A key parameter for evaluating the NLO response of a molecule is the first hyperpolarizability (β). Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the NLO properties of newly designed compounds. For instance, studies on chromophores with a donor-π-linker-acceptor (D-π-A) architecture have shown that modifying the π-conjugated linker can significantly impact the NLO response. frontiersin.org

In a study of triphenylamine-dicyanovinylene based dyes, the calculated first hyperpolarizability (βtotal) for a reference compound was 66,275.95 a.u. By modifying the π-linker, a significantly higher βtotal of 110,509.23 a.u. was achieved for the designed compound DPTM-6. frontiersin.org This enhancement is often associated with a smaller HOMO-LUMO energy gap, indicating greater charge transfer from the donor to the acceptor moiety. frontiersin.org Similarly, in another study on donor-π-linker-acceptor chromophores, a designed molecule, ATTD3, exhibited the highest first hyperpolarizability (βtot) of 8.23 × 10⁻²⁷ esu, which correlated with its reduced band gap of 1.754 eV. nih.gov

Computational studies on quinoline-carbazole derivatives also demonstrated that strategic molecular design can lead to materials with substantial NLO properties. One of the designed molecules, Q1D2, showed a large βtot value of 23,885.90 a.u. researchgate.net These theoretical investigations provide a framework for designing novel materials with enhanced NLO responses for advanced applications. researchgate.net

Table 2: Calculated First Hyperpolarizability (β) for Selected Organic NLO Materials

Compound/SystemComputational MethodCalculated First Hyperpolarizability (βtotal)Key Findings
Triphenylamine-dicyanovinylene (Reference)B3LYP/6-31G(d,p)66,275.95 a.u.Provides a baseline for comparison with modified structures. frontiersin.org
DPTM-6B3LYP/6-31G(d,p)110,509.23 a.u.Modification of the π-linker significantly enhances the NLO response. frontiersin.org
ATTD3DFT8.23 × 10⁻²⁷ esuShows the highest NLO response in its series, correlating with a small band gap. nih.govsemanticscholar.org
Q1D2DFT23,885.90 a.u.Demonstrates the potential of quinoline-carbazole systems for NLO applications. researchgate.net

Biological Roles and Molecular Mechanisms of 2 Piperidinecarboxylic Acid and Its Metabolites in Diverse Organisms

Role in Plant Defense and Immunity

2-Piperidinecarboxylic acid, commonly known as pipecolic acid (Pip), has emerged as a critical regulator in the intricate network of plant defense and immunity. nih.gov This non-protein amino acid, a catabolite of lysine (B10760008), plays a pivotal role in orchestrating various defense responses against a broad range of pathogens. nih.govresearchgate.net Its significance is particularly pronounced in the establishment and regulation of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of a plant following a localized pathogen attack. researchgate.netoup.com

Induction and Regulation of Systemic Acquired Resistance (SAR)

Pipecolic acid is an indispensable component for the induction of SAR. nih.govnih.gov Following a primary infection, Pip accumulates not only in the infected leaves but also in the systemic, uninfected tissues, acting as a key signal for the activation of SAR. nih.govscoop.it Studies in the model plant Arabidopsis thaliana have demonstrated that mutants deficient in Pip biosynthesis, such as the agd2-like defense response protein1 (ald1) mutant, are compromised in their ability to mount a SAR response. nih.govscoop.it Conversely, the exogenous application of Pip can restore SAR in these mutants and even enhance resistance in wild-type plants. nih.govdntb.gov.ua This highlights the central role of Pip in initiating the systemic defense signal. The accumulation of Pip is a necessary prerequisite for the establishment of SAR, signaling to the rest of the plant to prepare for a potential secondary infection. nih.govnih.gov

Function as a Critical Signaling Molecule in Plant Immunity

Pipecolic acid functions as a crucial signaling molecule that mediates and amplifies plant immune responses. nih.govnih.gov Upon pathogen recognition, a significant increase in Pip levels is observed, which then triggers a cascade of downstream defense reactions. nih.gov It acts as an endogenous mediator, conditioning the plant for a more robust and rapid defense activation upon subsequent pathogen encounters. nih.govnih.gov This signaling role is not limited to SAR; Pip is also involved in basal and specific resistance to bacterial pathogens. nih.gov Its accumulation in petiole exudates of inoculated leaves suggests its role as a mobile signal, although the exact long-distance signaling mechanism is still under investigation. nih.govscoop.it The signaling function of Pip is integral to the plant's ability to coordinate a systemic defense response, ensuring that the entire plant is primed for potential threats. oup.com

Interactions with Salicylic (B10762653) Acid (SA) Dependent Pathways

The function of pipecolic acid in plant immunity is intricately linked with the salicylic acid (SA) signaling pathway, a cornerstone of plant defense against biotrophic and hemibiotrophic pathogens. nih.govmdpi.com Research indicates that Pip and SA act synergistically to establish a robust immune response. nih.govfrontiersin.org Pip accumulation can lead to an increased synthesis of SA, and conversely, SA can positively regulate the biosynthesis of Pip in the initial stages of infection. nih.govmdpi.com This creates a positive feedback loop that amplifies the defense signal. nih.gov However, Pip can also function independently of SA to a certain extent, indicating the existence of both SA-dependent and SA-independent pathways for Pip-mediated defense. nih.govmdpi.com Studies using double mutants deficient in both SA and Pip production show an additive effect on susceptibility to pathogens, confirming that both signaling molecules contribute to basal resistance. nih.gov This interplay allows for a more nuanced and potent defense response, where Pip orchestrates the amplification of SA biosynthesis to ensure effective local and systemic resistance. nih.govnih.gov

Interaction PathwayOutcomeReference
Pip accumulationIncreased SA synthesis nih.gov
SA signalingPositive regulation of Pip biosynthesis mdpi.com
Combined Pip and SA pathwaysSynergistic enhancement of basal resistance nih.gov
Pip signalingFunctions in both SA-dependent and SA-independent defense nih.govmdpi.com

Role in Defense Priming and Amplification Mechanisms

A key aspect of pipecolic acid's role in plant immunity is its ability to "prime" the plant for a faster and stronger defense response. nih.govnih.gov Defense priming is a state of heightened alert where the plant is conditioned to respond more effectively to subsequent stress. ppjonline.org Exogenous application of Pip is sufficient to induce a primed state, leading to an earlier and more robust expression of defense-related genes and the accumulation of defense metabolites like the phytoalexin camalexin (B168466) upon a secondary infection. nih.govnih.gov This priming effect is dependent on the presence of functional Pip biosynthesis pathways, as mutants unable to produce Pip are defective in biological priming. nih.gov Pip orchestrates this defense amplification, ensuring that once a threat is detected, the entire plant is prepared to mount a swift and potent defense, which is crucial for effective resistance and the establishment of SAR. nih.govnih.gov

Accumulation under Pathogen Infection and Stress Conditions

The accumulation of pipecolic acid is a hallmark of the plant's response to pathogen infection and other stress conditions. nih.govresearchgate.net Following inoculation with pathogenic bacteria such as Pseudomonas syringae, Pip levels increase significantly in both the inoculated and distal leaves of plants like Arabidopsis thaliana and tobacco. nih.govnih.gov This accumulation is not limited to pathogenic infections; treatment with pathogen-associated molecular patterns (PAMPs) like flagellin (B1172586) and lipopolysaccharides can also trigger the biosynthesis of Pip. nih.gov This suggests that Pip accumulation is a general response to the perception of microbial invaders. nih.gov The increase in Pip concentration is a critical event that initiates the downstream signaling cascades leading to the establishment of systemic immunity. nih.govscoop.it

Plant SpeciesInducing FactorObserved AccumulationReference
Arabidopsis thalianaPseudomonas syringae infectionSignificant increase in local and distal leaves nih.govscoop.it
Arabidopsis thalianaFlagellin (PAMP) treatmentConsiderable accumulation in treated leaves nih.gov
Tobacco (Nicotiana sp.)Pseudomonas syringae infectionStrong increase in inoculated leaves nih.gov
Barley (Hordeum vulgare)Pseudomonas syringae infectionAccumulation in infected leaves oup.com

Biosynthesis of N-Hydroxy-Pipecolic Acid (NHP) as a SAR Signal

Recent discoveries have identified N-hydroxy-pipecolic acid (NHP) as a key bioactive derivative of pipecolic acid and a crucial signaling molecule for SAR. oup.comnih.gov Pipecolic acid is converted to NHP by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). oup.comoup.com This conversion is a critical step, as NHP is considered the more direct activator of systemic immunity. oup.complantae.org The biosynthesis of Pip itself is initiated from lysine by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4). oup.comnih.gov NHP, like Pip, accumulates in distal tissues and is sufficient to induce SAR when applied exogenously. plantae.orgnih.gov The identification of the Pip-to-NHP conversion has provided a more complete picture of the signaling cascade, where Pip acts as a precursor to the potent SAR signal, NHP. oup.comfrontiersin.org This biosynthetic pathway is conserved across various plant species, highlighting its fundamental importance in plant defense. nih.govbiorxiv.org

Impact on Phytoalexin Synthesis (e.g., Camalexin)

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Camalexin is the principal phytoalexin in the model plant Arabidopsis thaliana, and its synthesis is a key component of the plant's defense mechanism nih.govnih.govresearchgate.net. The biosynthesis of camalexin is a complex process that is induced by a wide range of pathogens researchgate.net. While direct studies detailing the impact of 2-piperidinecarboxylic acid on camalexin synthesis are not extensively documented, understanding the biosynthetic pathway of camalexin provides a framework for potential interactions. The synthesis of camalexin originates from the amino acid tryptophan researchgate.net. This pathway involves several enzymatic steps, including the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, which is a crucial branching point for various indolic compounds nih.gov. Further steps are catalyzed by other enzymes, such as CYP71A13 and the multifunctional P450 enzyme CYP71B15/PAD3, to ultimately produce camalexin nih.govresearchgate.net. Given that 2-piperidinecarboxylic acid is a lysine-derived compound, its direct involvement in the tryptophan-derived camalexin pathway is not immediately apparent. However, metabolic pathways in organisms are often interconnected, and the accumulation or degradation of metabolites in one pathway can potentially influence others through substrate availability or regulatory crosstalk. Further research is needed to elucidate any specific regulatory or metabolic influence of 2-piperidinecarboxylic acid on the biosynthesis of camalexin and other phytoalexins.

Functions in Microorganisms and Microbial Metabolism

Role as a Compatible Solute under Osmotic Stress Conditions

2-Piperidinecarboxylic acid, also known as pipecolic acid, plays a crucial role as a compatible solute in various microorganisms, helping them to survive and grow under conditions of high osmotic stress. Compatible solutes are small, soluble organic molecules that accumulate in the cytoplasm of cells in response to high external solute concentrations without interfering with normal cellular functions researchgate.netresearchgate.net. The accumulation of these osmolytes helps to maintain turgor pressure and protect cellular components from the damaging effects of dehydration researchgate.net.

In the bacterium Corynebacterium glutamicum, L-pipecolic acid has been shown to be beneficial for growth under hyper-osmotic stress conditions, whether it is synthesized de novo or supplied externally frontiersin.orgnih.gov. The cells accumulate L-pipecolic acid under elevated osmotic pressure and release it upon an osmotic downshift nih.gov. Similarly, in Escherichia coli, exogenously supplied L-pipecolic acid is accumulated by the cells and provides protection during growth at inhibitory osmolarity nih.gov. The ability to utilize pipecolic acid as an osmoprotectant is a widespread strategy among microorganisms to adapt to fluctuating environmental osmolarity researchgate.netfrontiersin.org. This protective role is not limited to bacteria; compatible solutes are also known to protect macromolecules and cells against other stresses like high temperature, desiccation, and freezing researchgate.net.

Interactions with Microbial Transport Systems (e.g., ProP, ProU)

The uptake of 2-piperidinecarboxylic acid from the environment into microbial cells is mediated by specific transport systems. In Escherichia coli, it has been established that the imino acid enters the cells through the ProP and ProU osmoporters nih.gov. These transport systems are known to be involved in the uptake of various osmoprotectants. The affinity of these transporters for L-pipecolic acid has been determined, with Km values of 225 µM for ProP and 53 µM for ProU nih.gov.

In Corynebacterium glutamicum, the proline permease ProP has been identified as a key transporter for L-pipecolic acid uptake, particularly under hyper-osmotic conditions frontiersin.orgnih.gov. Studies have shown that while other transporters might be involved in the import of similar compatible solutes like L-proline, ProP appears to be of major importance for the uptake of L-pipecolic acid under osmotic stress frontiersin.orgnih.gov. The expression of the proP gene was found to be increased upon L-pipecolic acid production, further supporting its role in the transport of this compatible solute nih.gov. These findings highlight the importance of specific transport systems in the ability of microorganisms to utilize external 2-piperidinecarboxylic acid for osmoprotection.

Metabolite of Lysine Degradation in Various Microbial Species

2-Piperidinecarboxylic acid is a well-established intermediate in the metabolic degradation of the amino acid lysine in a variety of microbial species researchgate.netgenome.jp. In the bacterium Pseudomonas putida, for instance, the catabolism of D-lysine proceeds through the formation of delta-1-piperideine-2-carboxylate, which is then reduced to L-pipecolate nih.gov. This pathway involves the enzyme delta-1-piperideine-2-carboxylate reductase nih.gov. The degradation of lysine to pipecolic acid is a common metabolic route in bacteria and is linked to their ability to utilize lysine as a carbon and nitrogen source researchgate.netdntb.gov.ua. The pathways for L- and D-lysine catabolism can be distinct but interconnected in some microorganisms dntb.gov.ua. The formation of pipecolic acid from lysine is a key step in the broader metabolic network that channels the carbon skeleton of lysine into central metabolism researchgate.net.

Antimicrobial Activities of Derivatives

While 2-piperidinecarboxylic acid itself is primarily known for its role in metabolism and stress response, various derivatives of the piperidine (B6355638) scaffold have been synthesized and shown to exhibit significant antimicrobial activities academicjournals.orgbiomedpharmajournal.org. These synthetic derivatives have been tested against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria nih.govsymbiosisonlinepublishing.comnih.gov.

For example, certain novel pipemidic acid derivatives have demonstrated high antibacterial activity, particularly against Gram-negative bacteria from the Enterobacteriaceae family, such as Proteus mirabilis, Salmonella typhimurium, and Escherichia coli nih.gov. In some cases, the antibacterial activity of these newly synthesized compounds was found to be superior to that of established antibiotics like ampicillin (B1664943) and cefuroxime (B34974) nih.gov. Other studies have reported on 2-hydroxypyrrolidine/piperidine derivatives that show broad-spectrum antimicrobial activity symbiosisonlinepublishing.com. For instance, 1-(quinolin-3-yl) pyrrolidin-2-ol, a piperidine derivative, exhibited potent activity against several tested bacterial strains symbiosisonlinepublishing.com. Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antibacterial and antifungal properties biomedpharmajournal.org. The diverse antimicrobial profiles of these derivatives suggest that the piperidine ring is a valuable scaffold for the development of new antimicrobial agents academicjournals.orgbiomedpharmajournal.org.

Role in Higher Organisms and Metabolic Pathways

In higher organisms, 2-piperidinecarboxylic acid is also recognized as a metabolite of lysine. In mammals, pipecolic acid is found in physiological fluids and is primarily derived from the degradation of lysine researchgate.net. The metabolic pathways involving lysine and its derivatives, including pipecolic acid, are crucial for various physiological processes.

Intermediate in Lysine Catabolism

2-Piperidinecarboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid that serves as a key intermediate in the catabolism of L-lysine. nih.govnih.gov In many organisms, the breakdown of lysine can occur via two primary routes: the saccharopine pathway and the pipecolic acid pathway. nih.gov The latter is particularly significant for the biosynthesis of various secondary metabolites.

The formation of L-pipecolic acid from L-lysine is catalyzed by the enzyme L-lysine cyclodeaminase (LCD), such as RapL, which is encoded in the rapamycin (B549165) gene cluster. nih.govqmul.ac.ukresearchgate.net This enzymatic reaction is a cyclodeamination process that involves redox catalysis and requires a bound NAD+ cofactor. nih.govqmul.ac.uk The proposed mechanism involves the initial oxidation of L-lysine by NAD+ to form an imine intermediate. This is followed by a cyclization step and the loss of ammonia (B1221849). The resulting Δ¹-piperideine-2-carboxylate intermediate is then reduced by NADH to yield L-pipecolic acid. nih.govresearchgate.net Isotopic labeling studies have confirmed that during this conversion, the α-amino group of lysine is lost as ammonia, while the ε-amino group is retained in the piperidine ring. researchgate.net

The pipecolic acid pathway is not fully elucidated in all organisms, and the enzymes involved can be localized in different cellular compartments, including the mitochondria, cytosol, and peroxisomes. nih.gov In addition to its role in the degradation of lysine, the resulting pipecolic acid is a crucial building block for a variety of bioactive molecules, including the immunosuppressant rapamycin and other natural products like FK506 and FK520. nih.govresearchgate.net

Enzymatic Oxidation Pathways in Human Liver

In the human liver, the catabolism of L-pipecolic acid proceeds through specific enzymatic oxidation pathways primarily located within peroxisomes. nih.govnih.gov A key enzyme in this process is the peroxisomal L-pipecolate oxidase. nih.gov This enzyme catalyzes the oxidation of L-pipecolic acid, a reaction that is accompanied by the production of hydrogen peroxide (H2O2). nih.govnih.gov

The direct product of this oxidation has been identified as L-α-aminoadipate δ-semialdehyde. nih.gov Studies have shown that the activity of L-pipecolic acid oxidation is closely associated with the peroxisomal marker enzyme, catalase, and is not linked with mitochondrial functions. nih.gov Deficiencies in this peroxisomal oxidation pathway can lead to an accumulation of pipecolic acid in bodily fluids, a hallmark of certain genetic disorders such as Zellweger syndrome. nih.govhmdb.cahmdb.ca Research on liver homogenates from individuals with Zellweger syndrome has shown significantly reduced formation of α-aminoadipic acid from L-pipecolic acid compared to controls, confirming the critical role of peroxisomal oxidation in its degradation. nih.gov

Enzyme Location Reaction Product
L-pipecolate oxidasePeroxisomes (Human Liver)Oxidation of L-pipecolic acidL-α-aminoadipate δ-semialdehyde

Molecular Basis of Biological Interactions (e.g., Enzyme-Substrate, Ligand-Receptor)

The biological functions of 2-piperidinecarboxylic acid and its derivatives are underpinned by their specific interactions with enzymes and receptors at a molecular level. These interactions are governed by the three-dimensional structures of both the ligand and the protein's active or binding site, involving a combination of hydrogen bonds, hydrophobic contacts, and other non-covalent forces.

Molecular Docking Studies with Key Enzymes in Biological Pathways

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between ligands, such as piperidine derivatives, and their target enzymes.

In such studies, the ligand is placed into the active site of the enzyme, and its binding affinity is calculated, often expressed as a binding energy in kcal/mol. mdpi.combiointerfaceresearch.com For instance, molecular docking simulations of certain piperidine derivatives with pancreatic lipase (B570770) have revealed favorable binding within the active site, interacting with the catalytic triad (B1167595) and adjacent residues through hydrogen bonding and hydrophobic interactions. mdpi.com Similarly, docking studies of piperidinylpiperidines with acetyl-CoA carboxylase (ACC) have been performed to determine probable binding models. nih.gov These simulations can show specific hydrogen bond interactions, for example, between carbonyl groups on the ligand and amino acid residues like Glu-2230 and Gly-2162 in the enzyme's active site. nih.gov

The reliability of docking protocols is often validated by "redocking" the native ligand into the protein's active site and comparing the predicted pose with the experimentally determined crystal structure, with a low root-mean-square deviation (RMSD) value indicating a reliable method. mdpi.com

Compound Class Target Enzyme Key Interacting Residues Binding Energy (Example)
Piperidine derivativesPancreatic LipasePhe77, Ser152-7.39 kcal/mol
PiperidinylpiperidinesAcetyl-CoA CarboxylaseGlu-2230, Gly-2162-8.01 (Docking Score)

Enzyme Kinetic Studies (e.g., RapL with L-lysine)

Enzyme kinetic studies provide quantitative measures of the rates of enzyme-catalyzed reactions and the factors that influence them. For the biosynthesis of 2-piperidinecarboxylic acid, the kinetics of L-lysine cyclodeaminase (RapL) have been investigated.

RapL catalyzes the conversion of L-lysine to L-pipecolic acid. nih.gov The enzyme requires NAD+ as a cofactor, and its presence significantly enhances the reaction rate. nih.gov Kinetic analyses have determined the Michaelis constant (Km) for NAD+ to be 2.3 µM, indicating a high affinity of the enzyme for its cofactor. nih.gov The catalytic efficiency of RapL can be influenced by the substrate; for example, while it can accept L-ornithine as a substrate, it does so with a significantly lower efficiency compared to its primary substrate, L-lysine. nih.gov The turnover of the enzyme involves a reversible oxidation at the α-amine of lysine, an internal cyclization, and a subsequent re-reduction of the cyclic intermediate, with some release and rebinding of NAD+ occurring during the catalytic cycles. nih.gov

Enzyme Substrate Cofactor Kinetic Parameter (Km)
RapL (L-lysine cyclodeaminase)L-lysineNAD+2.3 µM (for NAD+)

Applications As Chiral Scaffolds and Building Blocks in Advanced Chemical Synthesis

Design and Synthesis of Conformationally Constrained Amino Acid Derivatives

The synthesis of conformationally constrained amino acid derivatives is a significant area of research in medicinal chemistry, as these molecules can impart specific secondary structures to peptides and improve their biological activity and stability. researchgate.net The rigid bicyclic lactam framework of 6-oxopiperidine-2-carboxylic acid provides a useful scaffold for creating conformationally restricted analogues of amino acids like lysine (B10760008), ornithine, and glutamine. nih.gov

Researchers have utilized (S)-6-oxo-2-piperidinecarboxylic acid as a starting material to synthesize novel, conformationally constrained α-amino acids. For instance, it has been used to create bicyclic systems that mimic turns in peptide chains. ntu.edu.sg The synthesis of derivatives such as (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained 4-hydroxyproline (B1632879) analogue, highlights the utility of related structures in generating peptidomimetics. unirioja.es The inherent chirality and conformational rigidity of the 6-oxopiperidine-2-carboxylic acid scaffold are crucial for controlling the stereochemistry of the final amino acid derivatives. nih.gov

Incorporation into Peptidomimetics for Structural and Functional Modulation

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. (S)-6-oxo-2-piperidinecarboxylic acid is a key precursor for peptidomimetics due to its ability to induce specific secondary structures. nih.govresearchgate.net Its six-membered ring is a known secondary structure inducer, valuable in the design of peptide conformations. researchgate.net

One notable application is in the synthesis of inhibitors for FK506-binding proteins (FKBPs), which are implicated in a range of diseases. ntu.edu.sg The 6-oxopiperidine-2-carboxylic acid core is used to construct bicyclic and tricyclic ligands for FKBPs. ntu.edu.sgresearchgate.net For example, it has been reacted with other building blocks and subsequently cyclized to form potent [4.3.1] aza-amide bicyclic inhibitors of FKBPs. sigmaaldrich.comntu.edu.sgdv-expert.org These synthetic molecules mimic the pipecolate moiety of natural ligands like FK506 and rapamycin (B549165), demonstrating the power of this scaffold in modulating protein-ligand interactions. researchgate.net

Precursor for the Biosynthesis of Bioactive Natural Products

The pipecolic acid scaffold, of which 6-oxopiperidine-2-carboxylic acid is a derivative, is a fundamental component of numerous biologically important natural products. nih.govwindows.net

Role in Macrolactone Immunosuppressants (e.g., Rapamycin, FK506, FK520)

The potent immunosuppressive macrolactones rapamycin (sirolimus), FK506 (tacrolimus), and FK520 (ascomycin) all contain a pipecolic acid moiety incorporated into their macrocyclic structure. nih.govnih.govnih.govresearchgate.net This nonproteinogenic amino acid is biosynthesized from L-lysine via a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase, such as RapL in the rapamycin biosynthetic pathway. nih.gov The resulting L-pipecolic acid is then installed into the growing macrolactone scaffold by a nonribosomal peptide synthetase (NRPS) module, which also catalyzes the final macrocyclization step. nih.gov The pipecolate unit is crucial for the biological activity of these immunosuppressants, which rely on forming a complex with FKBPs to exert their effects. ntu.edu.sgnih.gov

Components of Other Natural Product Scaffolds (e.g., Sandramycin (B1212530), Tetrazomine)

Beyond the famous immunosuppressants, the pipecolic acid core is found in other classes of bioactive natural products. It is a constituent of the potent antitumor antibiotic sandramycin and is a precursor for the synthesis of (-)-tetrazomine, which exhibits significant antibacterial activity and cytotoxicity against leukemia cells. nih.govresearchgate.netwindows.net The presence of this structural unit in such a diverse array of natural products underscores its importance as a biosynthetic building block for generating molecular complexity and biological activity. researchgate.netresearchgate.net

Development of Novel Chemical Probes and Ligands

The structural features of 6-oxopiperidine-2-carboxylic acid make it an excellent starting point for the development of novel chemical probes and ligands to study biological systems. Its utility in creating high-affinity ligands for FKBPs is a prime example. ntu.edu.sgresearchgate.net By modifying the 6-oxopiperidine-2-carboxylic acid scaffold, researchers have designed and synthesized potent and selective inhibitors for specific FKBP isoforms, such as FKBP51. researchgate.net These ligands can be used as chemical probes to investigate the biological roles of these proteins in health and disease. For instance, C5-substituted-[4.3.1]-aza-bicyclic sulfonamides derived from (S)-6-oxo-2-piperidinecarboxylic acid have been developed as a broadly applicable class of FKBP inhibitors. ntu.edu.sg

Building Blocks for Complex Organic Molecules with Defined Stereochemistry

The inherent chirality of (S)-6-oxo-2-piperidinecarboxylic acid makes it a valuable chiral pool starting material for the synthesis of complex organic molecules where precise control of stereochemistry is essential. chemimpex.comchembk.com Its rigid framework allows for stereocontrolled transformations at various positions on the piperidine (B6355638) ring. nih.gov

This has been demonstrated in the synthesis of a variety of functionalized piperidines. For example, ethyl (S)-2-(6-oxopiperidin-2-yl)acetate, synthesized from (S)-6-oxo-2-piperidinecarboxylic acid, can be reduced to produce optically pure hydroxymethyl lactams. sigmaaldrich.comdv-expert.org Furthermore, it serves as a key intermediate in the synthesis of other complex molecules, including agrochemicals and various fine chemicals, where its stability and reactivity are advantageous for diverse chemical transformations. chemimpex.com The ability to use this compound to construct intricate molecular architectures with defined three-dimensional structures is a testament to its importance as a chiral building block in modern organic synthesis. chemimpex.comlookchem.com

Emerging Research Frontiers and Future Directions

Development of Green Chemistry Methodologies for Sustainable Production

The pursuit of environmentally friendly and sustainable methods for producing 2-Piperidinecarboxylic acid, 6-oxo-, and its derivatives is a key area of research. Traditional chemical syntheses often rely on harsh reagents and produce significant waste. Green chemistry approaches aim to mitigate these issues through several strategies:

Biocatalysis: Utilizing enzymes or whole-cell microorganisms for the synthesis of 2-Piperidinecarboxylic acid, 6-oxo-, offers a highly specific and efficient alternative to traditional chemical methods. For instance, microbial processes have been explored for the production of related compounds, suggesting a potential route for sustainable synthesis.

Renewable Feedstocks: Research is underway to utilize renewable biomass as a starting material, moving away from petroleum-based precursors.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Solvent Selection: Employing greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents.

Integration of Omics Approaches for Comprehensive Metabolic Understanding

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are being integrated to provide a holistic view of the biosynthesis and metabolic pathways of piperidine (B6355638) alkaloids. nih.gov This comprehensive understanding is crucial for metabolic engineering and optimizing production.

Metabolomics: Untargeted metabolomics, coupled with computational tools, has been instrumental in uncovering the diversity of alkaloid scaffolds in various species. nih.govresearchgate.net This approach allows for the identification of known compounds in new species and the discovery of novel metabolites. nih.gov Mass spectrometry-based metabolomics, in particular, is a powerful tool for characterizing the structure of piperidine alkaloids and guiding further studies. nih.govscielo.br

Transcriptomics: Comparative transcriptome analysis of different plant tissues helps identify genes involved in the biosynthesis of piperidine alkaloids. biorxiv.org This knowledge is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. biorxiv.org

An untargeted metabolomics study of a coral-derived fungus, Aspergillus terreus, revealed significant differences in the production of various alkaloids, including piperidine alkaloids, under different salinity conditions. mdpi.com This suggests that environmental factors can be manipulated to influence alkaloid production. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The development and application of advanced analytical techniques are enabling researchers to study 2-Piperidinecarboxylic acid, 6-oxo-, and related compounds with greater precision and in their natural biological context.

Mass Spectrometry (MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are invaluable for the structural characterization of piperidine alkaloids and their derivatives. nih.govscielo.br ESI-MS/MS can reveal fragmentation patterns that are diagnostic for specific structural features. nih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NOESY spectroscopic analysis is used to determine the stereochemistry of these molecules, which is crucial for understanding their biological activity. sapub.org

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and quantification of piperidine alkaloids from complex mixtures, such as plant extracts. austinpublishinggroup.com

These advanced methods allow for the rapid identification of new and known compounds, contributing to a better understanding of the "metabolomic profile" of organisms that produce these alkaloids. scielo.br

Computational Design of Novel 2-Piperidinecarboxylic Acid Analogs with Tuned Biological Properties

Computational chemistry and molecular modeling are playing an increasingly important role in the rational design of novel analogs of 2-Piperidinecarboxylic acid, 6-oxo-, with specific and enhanced biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. This information can then be used to predict the activity of new, untested compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into its mechanism of action and guiding the design of more potent inhibitors or modulators.

In Silico Screening: Virtual screening of large compound libraries against a specific biological target can rapidly identify potential lead compounds for further experimental investigation.

Research has shown that piperidine derivatives possess a wide range of pharmacological activities, including anticancer, anti-diabetic, and antimicrobial effects. ijnrd.orgfrontiersin.org Computational approaches can accelerate the discovery and optimization of new drug candidates based on the 2-piperidinecarboxylic acid scaffold.

Exploration of Undiscovered Biological Roles and Mechanisms

While some biological activities of piperidine alkaloids are known, there is a vast and largely unexplored landscape of potential biological roles and mechanisms of action.

New Therapeutic Targets: Research is ongoing to identify new cellular and molecular targets for 2-Piperidinecarboxylic acid, 6-oxo-, and its derivatives. This could lead to the development of novel therapies for a variety of diseases.

Ecological Roles: In plants, alkaloids often serve as defense compounds against herbivores and pathogens. uky.edu Further research into the ecological roles of 2-Piperidinecarboxylic acid, 6-oxo-, could reveal new applications in agriculture.

Complex Biological Interactions: The synergistic or antagonistic effects of 2-Piperidinecarboxylic acid, 6-oxo-, in combination with other natural products are an area of growing interest.

Studies have indicated that piperidine alkaloids can induce programmed cell death through mitochondrial dysfunction and that autophagy may act as a survival mechanism in response to this stress. researchgate.net The anticonvulsant mechanisms of some piperidine alkaloids are also being investigated, with evidence pointing towards the modulation of neurotransmitter systems and ion channels. tandfonline.com

Rational Design of Enzymes for Chemoenzymatic Transformations

The rational design and engineering of enzymes offer a powerful tool for the selective and efficient synthesis of complex molecules like 2-Piperidinecarboxylic acid, 6-oxo-, and its analogs.

Site-Directed Mutagenesis: By making specific changes to the amino acid sequence of an enzyme, its substrate specificity, catalytic efficiency, and stability can be altered to suit a particular synthetic need.

Directed Evolution: This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and sustainable synthetic routes. For example, enzymes can be used to introduce chirality or perform specific transformations that are difficult to achieve with traditional chemical methods. The synthesis of functionalized β-lactam N-heterocycles has been achieved through carboxymethylproline synthase catalyzed cyclization reactions using (S)-6-Oxo-2-piperidinecarboxylic acid as a reactant. scientificlabs.ie

Applications in Synthetic Biology for Engineered Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. This field holds immense promise for the production of 2-Piperidinecarboxylic acid, 6-oxo-, and other valuable piperidine alkaloids.

Metabolic Engineering: By introducing new genes or modifying existing ones, the metabolic pathways of microorganisms like E. coli or yeast can be engineered to produce specific piperidine alkaloids. researchgate.net This approach can lead to higher yields and more sustainable production compared to extraction from natural sources. researchgate.net

Biosensors: Genetically encoded biosensors can be developed to detect and quantify the production of 2-Piperidinecarboxylic acid, 6-oxo-, in real-time, facilitating the optimization of engineered metabolic pathways.

Orthogonal Biosynthesis: Designing synthetic pathways that operate independently of the host cell's native metabolism can prevent the diversion of intermediates and improve the efficiency of the desired product's synthesis.

Significant progress has been made in characterizing the biosynthetic pathways of various alkaloids and cloning the relevant genes, providing a solid foundation for metabolic engineering endeavors. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.